molecular formula C10H6F3NO B1436541 2-(Trifluoromethyl)quinolin-7-ol CAS No. 41192-81-8

2-(Trifluoromethyl)quinolin-7-ol

Cat. No. B1436541
CAS RN: 41192-81-8
M. Wt: 213.16 g/mol
InChI Key: UWBLTDHXQBGGNX-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinolin-7-ol, also known as TFQ, is an organic compound that has gained significant attention for its potential applications in various fields of research and industry. It is a light greyish-beige powder .


Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)quinolin-7-ol involves various documented methods. One reported method involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst. Another method involves the reaction of 4, 7-dichloroquinoline with propargyl alcohol in the presence of sodium hydride .


Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethyl)quinolin-7-ol is C10H6F3NO. The structure contains a benzene ring fused with a pyridine moiety, with a trifluoromethyl group attached .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
    • A wide range of synthesis protocols have been reported for the construction of this scaffold .
    • Various selected quinolines and derivatives have potential biological and pharmaceutical activities .
  • Material Science

    • Methoxy-2-(trifluoromethyl)quinolin-4-OL is a versatile chemical compound utilized in diverse scientific investigations.
    • Its unique properties enable its application in various fields such as drug synthesis, material science, and biochemistry.
  • Biochemistry

    • 7-(Trifluoromethyl)quinoline-4-thiol was used to investigate the mechanism of generation of lipid-poor particles from high-density lipoprotein induced by cholesteryl ester transfer protein .
  • Antimicrobial Activity

    • Some quinoline derivatives, such as 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL, have shown antimicrobial activity.
    • They have demonstrated effectiveness against certain strains of Staphylococcus aureus and Candida albicans.
  • Agriculture

    • A number of fluorinated quinolines have found application in agriculture .
  • Liquid Crystals

    • Quinoline derivatives are also used as components for liquid crystals .
  • Antineoplastic Drugs

    • The antineoplastic drug Brequinar® and its analogs have proven to be useful in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .
  • Heart Disease Treatment

    • Flosequinan is one of the new generation drugs for the treatment of heart diseases .
  • Cyanine Dyes

    • Quinoline-based cyanine dyes make up a considerable share in commercial production .
  • Antimalarial Drugs

    • The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine [7-fluoro-4- (diethyl-amino-1-methylbutylamino)quinoline] and mefloquine .

properties

IUPAC Name

2-(trifluoromethyl)quinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9-4-2-6-1-3-7(15)5-8(6)14-9/h1-5,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBLTDHXQBGGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301038
Record name 2-(Trifluoromethyl)-7-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)quinolin-7-ol

CAS RN

41192-81-8
Record name 2-(Trifluoromethyl)-7-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41192-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-7-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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